![molecular formula C19H17NO3 B3828312 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide
説明
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It has been widely used in scientific research as a tool to study the function of ionotropic glutamate receptors in the brain. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes.
科学的研究の応用
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been widely used in scientific research to study the function of ionotropic glutamate receptors in the brain. It is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, ischemia, and neurodegenerative diseases. It has also been used to study the molecular mechanisms underlying drug addiction and withdrawal.
作用機序
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the ion channel and the suppression of excitatory neurotransmission. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has a high affinity for the AMPA receptor and is selective for this subtype over other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to attenuate the development of drug tolerance and withdrawal in animal models of drug addiction.
実験室実験の利点と制限
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has several advantages for lab experiments. It is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the function of this receptor subtype. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide is also relatively stable and easy to handle in the laboratory. However, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in long-term studies. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels and activation of GABA receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide in scientific research. One direction is the development of more selective and potent AMPA receptor antagonists that can be used in long-term studies. Another direction is the investigation of the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may also be useful in the development of new drugs for the treatment of drug addiction and withdrawal. Finally, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may be used in conjunction with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
特性
IUPAC Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-12-9-15(19(13-17)23-2)8-11-16-10-7-14-5-3-4-6-18(14)20(16)21/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLVSKHEDWHSH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



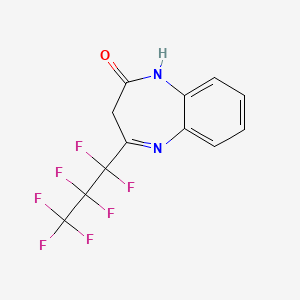
![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)
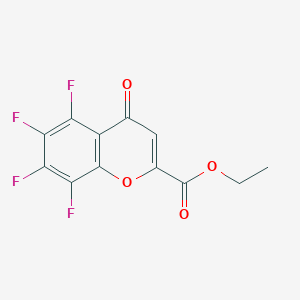
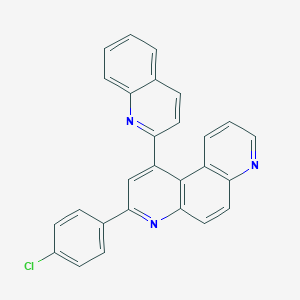
![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
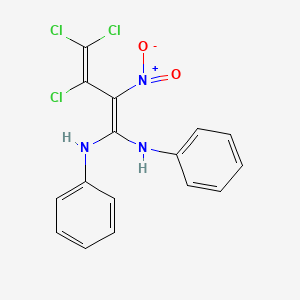
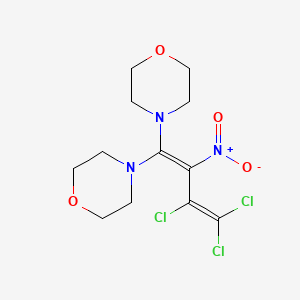
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)
![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)

![N-2-naphthyl-4-[(3-oxo-1,3-diphenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3828313.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828321.png)
![N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828327.png)
